REACTION_CXSMILES
|
[Mg].ClC1C=CC(C=CC)=CC=1.II.Cl[C:15]1[CH:23]=[CH:22][C:18]([C:19]([CH3:21])=[CH2:20])=[CH:17][CH:16]=1.Cl[Si:25]([CH3:28])([CH3:27])[CH3:26]>C1COCC1.O>[CH3:26][Si:25]([CH3:28])([CH3:27])[C:15]1[CH:23]=[CH:22][C:18]([C:19]([CH3:21])=[CH2:20])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=CC)C=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C)C)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, a dropping funnel and a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
reacted for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure, bp 66°-67° C./2 mmHg
|
Type
|
CUSTOM
|
Details
|
Yield
|
Type
|
CUSTOM
|
Details
|
The colorless liquid crude product was purified by column chromatography, which
|
Name
|
|
Type
|
|
Smiles
|
C[Si](C1=CC=C(C(=C)C)C=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |